5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde
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Overview
Description
5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde: is an organic compound with the molecular formula C13H10ClNO . It is a derivative of benzaldehyde, featuring a chlorine atom at the 5th position, a methyl group at the 2nd position, and a pyridin-4-yl group at the 4th position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-methylbenzaldehyde.
Pyridine Introduction: The pyridin-4-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-Chloro-2-methyl-4-(pyridin-4-yl)benzoic acid.
Reduction: 5-Chloro-2-methyl-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the pyridin-4-yl group allows for potential hydrogen bonding and π-π interactions with biological macromolecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 5-Chloro-2-methyl-4-(pyridin-2-yl)benzaldehyde
- 5-Chloro-2-methyl-4-(pyridin-3-yl)benzaldehyde
- 5-Chloro-2-methyl-4-(pyridin-4-yl)benzoic acid
Uniqueness:
- Structural Differences: The position of the pyridinyl group (2-, 3-, or 4-) can significantly affect the compound’s chemical reactivity and biological activity.
- Functional Group Variations: The presence of different functional groups (e.g., aldehyde vs. carboxylic acid) can lead to variations in chemical behavior and potential applications .
Properties
Molecular Formula |
C13H10ClNO |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
5-chloro-2-methyl-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-12(10-2-4-15-5-3-10)13(14)7-11(9)8-16/h2-8H,1H3 |
InChI Key |
PSRMTEHJSJOZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
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